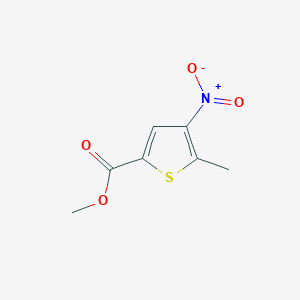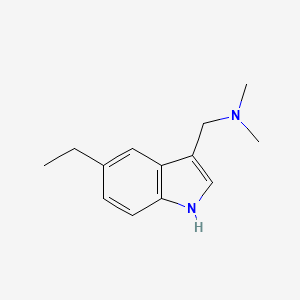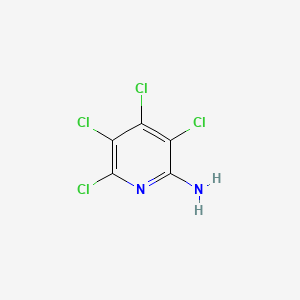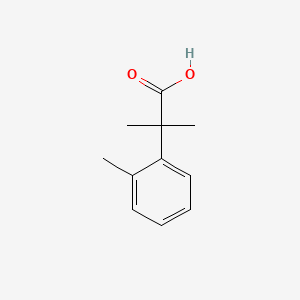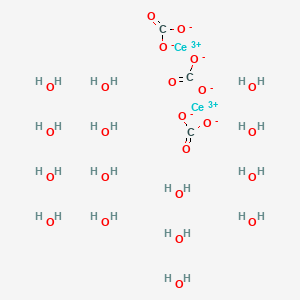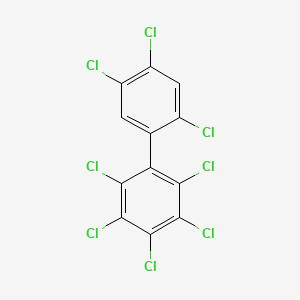
2,2',3,4,4',5,5',6-Octachlorobiphenyl
説明
2,2',3,4,4',5,5'-Octachlorobiphenyl (OCBP) is a highly toxic chlorinated biphenyl (PCB) that is used in a variety of industrial and commercial applications. It is a major environmental pollutant and has been found in a variety of animal and human tissues and organs. OCBP is known to be highly persistent in the environment and has been linked to a variety of adverse health effects.
科学的研究の応用
Environmental Monitoring
PCB 203: is often studied in environmental science due to its persistence and bioaccumulation . It serves as an indicator for monitoring environmental pollution, especially in aquatic ecosystems. Researchers analyze sediment, water, and biological samples to track the distribution and concentration of PCBs, which helps in assessing the health of ecosystems and the effectiveness of pollution control measures.
Toxicology
In toxicology, PCB 203 is used to understand the mechanisms of toxicity of chlorinated biphenyls . Studies involve examining its effects on cellular systems, organs, and whole organisms. This compound helps in elucidating the pathways of toxic action, such as endocrine disruption, which is crucial for developing safety guidelines and risk assessments.
Analytical Chemistry
PCB 203: plays a role in the development of analytical methods for detecting polychlorinated biphenyls in various matrices . It can be used as a standard for calibrating instruments like gas chromatographs and mass spectrometers, which are essential tools for environmental and food safety testing.
Material Science
In material science, research on PCB 203 contributes to understanding the long-term stability and degradation of chlorinated compounds . This knowledge is vital for developing materials that can safely contain or immobilize such pollutants, thereby preventing their release into the environment.
Pharmacology
Although PCB 203 itself is not used directly in pharmacology, studying its interaction with biological systems provides insights into the metabolic and pharmacokinetic behaviors of similar structured compounds . This can inform the design of new drugs and therapeutic agents.
Public Health
Research on PCB 203 has significant implications for public health . By studying its accumulation in food chains and its potential health effects on humans, such as cancer or developmental disorders, scientists can contribute to public health policies and regulations aimed at minimizing exposure to such hazardous substances.
作用機序
Target of Action
2,2’,3,4,4’,5,5’,6-Octachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the circadian clock . The circadian clock is an internal biological system that regulates various physiological processes in an approximately 24-hour cycle .
Mode of Action
This compound interacts with its target by inhibiting the basal and circadian expression of the core circadian component PER1 . PER1 is a crucial component of the circadian clock, and its inhibition can disrupt the normal functioning of the circadian rhythm .
Pharmacokinetics
The pharmacokinetic properties of 2,2’,3,4,4’,5,5’,6-Octachlorobiphenyl are characterized by its bioaccumulation . Its solubility is 1.36e-07 mg/mL at 25°C , indicating low water solubility, which can affect its distribution and elimination in the body.
Result of Action
The molecular and cellular effects of 2,2’,3,4,4’,5,5’,6-Octachlorobiphenyl’s action are primarily related to its disruption of the circadian rhythm . This disruption can have wide-ranging effects on various physiological processes regulated by the circadian clock .
Action Environment
Environmental factors play a significant role in the action, efficacy, and stability of 2,2’,3,4,4’,5,5’,6-Octachlorobiphenyl. As a persistent organic pollutant, it remains in the environment for a long time due to its resistance to degradation . It was banned in the 1970s due to its harmful health effects and bioaccumulation . It is still found in the environment, affecting the health of exposed organisms .
特性
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2,4,5-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl8/c13-4-2-6(15)5(14)1-3(4)7-8(16)10(18)12(20)11(19)9(7)17/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPDZFRGNJDWPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074169 | |
| Record name | 2,2',3,4,4',5,5',6-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52663-76-0 | |
| Record name | 2,2',3,4,4',5,5',6-Octachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,4',5,5',6-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,4',5,5',6-OCTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW6YV64P5U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1594127.png)
